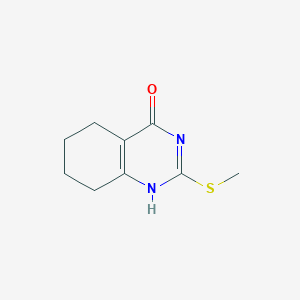

2-(phenoxymethyl)-1H-benzimidazole

Vue d'ensemble

Description

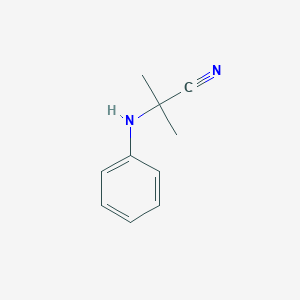

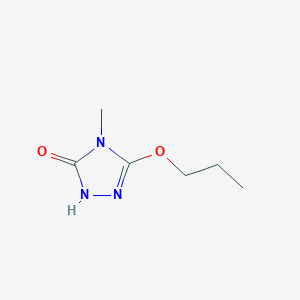

2-(Phenoxymethyl)-1H-benzimidazole (benzimidazole, BZM) is an organic compound that has been used for a variety of purposes in scientific research applications. It is a heterocyclic aromatic compound that is composed of a phenyl ring bound to a five-membered ring system containing a nitrogen atom at the center. BZM has been used in a variety of research applications, ranging from biochemical studies to drug development.

Applications De Recherche Scientifique

Synthesis and Characterization

2-(Phenoxymethyl)-1H-benzimidazole has been synthesized and characterized in various studies. Salahuddin et al. (2017) demonstrated its synthesis and characterized its antimicrobial properties. Similarly, Shaharyar et al. (2016) synthesized derivatives of this compound, providing insights into their structural properties and potential applications (Salahuddin et al., 2017) (Shaharyar et al., 2016).

Antimicrobial and Antifungal Properties

Multiple studies have focused on the antimicrobial and antifungal properties of this compound derivatives. The work of Salahuddin et al. (2017) and Reddy et al. (2009) highlights its effectiveness against various bacterial and fungal strains, showcasing its potential in developing new antimicrobial agents (Salahuddin et al., 2017) (Reddy et al., 2009).

DNA Topoisomerase Inhibition

Alpan et al. (2007) found that certain 1H-benzimidazole derivatives, including those with 2-(phenoxymethyl) substituents, can act as inhibitors of mammalian type I DNA topoisomerases, which is significant for the study of cancer and genetic disorders (Alpan et al., 2007).

Antitumor and Antioxidant Potential

Studies have also explored the antitumor and antioxidant potential of this compound derivatives. Khalifa et al. (2018) and Nile et al. (2013) discussed the synthesis of these derivatives and evaluated their effectiveness in inhibiting tumor growth and exhibiting antioxidant properties (Khalifa et al., 2018) (Nile et al., 2013).

Vasorelaxant Properties

Estrada-Soto et al. (2006) investigated the vasorelaxant properties of this compound derivatives, indicating their potential in treating hypertensive diseases (Estrada-Soto et al., 2006).

Antimalarial Activity

Dziwornu et al. (2021) explored the antimalarial properties of benzimidazole derivatives, including those with phenoxymethyl groups, demonstrating their effectiveness against both asexual and sexual stages of malaria parasites (Dziwornu et al., 2021).

Safety and Hazards

The safety data sheet for 2-(phenoxymethyl)-1H-benzimidazolehydrochloride provides information on handling, storage, and disposal of the compound .

Relevant Papers Several papers related to 2-(phenoxymethyl)-1H-benzimidazole and its related compounds have been found . These papers discuss various aspects such as synthesis, characterization, and pharmacological screening of novel benzimidazole derivatives , and synthesis, characterization, and anticorrosive effect of 2-(phenoxy methyl)-5-phenyl-1, 3, 4-oxadiazole .

Mécanisme D'action

Target of Action

The primary target of 2-(phenoxymethyl)-1H-benzimidazole, also known as Phenoxymethylpenicillin, is the bacterial cell wall . It specifically binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are critical for the synthesis and maintenance of the cell wall, as well as for cell division .

Biochemical Pathways

The action of this compound primarily affects the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall, providing structural strength. By inhibiting its synthesis, the integrity of the cell wall is compromised, leading to the death of the bacteria .

Pharmacokinetics

When administered orally, this compound is rapidly but incompletely absorbed . The bioavailability of this compound ranges from 25 to 60% . Approximately 50-80% of the given dose is bound to plasma proteins . About 35-70% of an oral dose is metabolized to penicilloic acid, an inactive metabolite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug, potentially reducing its bioavailability . Furthermore, the pH level of the environment can also impact the stability of the drug. As such, it is recommended to take the drug on an empty stomach for optimal absorption .

Propriétés

IUPAC Name |

2-(phenoxymethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATKRQREMKIRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985004 | |

| Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6637-29-2 | |

| Record name | 6637-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)

![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)